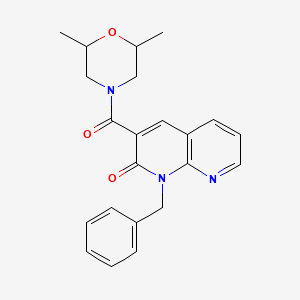![molecular formula C20H15N3O B6507162 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899990-50-2](/img/structure/B6507162.png)
6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, also known as NPMPD, is an organic compound commonly used in scientific research. It is a member of the pyridazinone family, a class of heterocyclic compounds that are widely studied for their potential therapeutic applications. NPMPD has been studied for its potential to be used as a drug for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
科学研究应用
6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been studied for its potential to be used as a drug for the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been studied for its potential to inhibit the growth of certain cancer cells. In diabetes research, this compound has been studied for its potential to reduce glucose levels in the blood. In neurological research, this compound has been studied for its potential to reduce inflammation and oxidative stress in the brain.
作用机制
The exact mechanism of action of 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes involved in cellular metabolism. It is also believed that this compound may act as an antioxidant, which may help to reduce oxidative stress in the body. Additionally, this compound may act as an anti-inflammatory agent, which may help to reduce inflammation in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce glucose levels in the blood, reduce inflammation in the body, and reduce oxidative stress in the body. Additionally, this compound has been shown to reduce the growth of certain cancer cells in vitro.
实验室实验的优点和局限性
6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize, making it ideal for laboratory experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful compound for studying the mechanisms of action of various drugs. However, one limitation of using this compound for laboratory experiments is that it is not FDA approved, which means that it cannot be used in clinical trials.
未来方向
There are several potential future directions for 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one research. One potential direction is to further investigate the mechanisms of action of this compound and to develop more effective methods for synthesizing the compound. Additionally, future studies could focus on exploring the potential therapeutic applications of this compound, such as its potential to be used as a drug for the treatment of cancer, diabetes, and neurological disorders. Finally, future research could focus on the development of more effective methods for delivering this compound to the body, such as through oral or topical administration.
合成方法
6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille coupling reaction, and the Buchwald-Hartwig amination. The Williamson ether synthesis is a widely used method for synthesizing this compound, which involves the reaction of a naphthalene derivative and a pyridine derivative in the presence of an alkoxide base. The Stille coupling reaction is another commonly used method for synthesizing this compound, which involves the reaction of a stannane and a halobenzene in the presence of a palladium catalyst. The Buchwald-Hartwig amination is a more recent method for synthesizing this compound, which involves the reaction of an aryl halide and an amine in the presence of a palladium catalyst.
属性
IUPAC Name |
6-naphthalen-1-yl-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-12-11-19(22-23(20)14-16-8-3-4-13-21-16)18-10-5-7-15-6-1-2-9-17(15)18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQNYPOLVPAMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)

![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B6507106.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6507124.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-methylethanediamide](/img/structure/B6507125.png)
![N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B6507134.png)
![2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide](/img/structure/B6507141.png)
![N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6507146.png)
![2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide](/img/structure/B6507148.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507158.png)
![1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea](/img/structure/B6507164.png)